molecular formula C10H21NO3 B6894248 4-(2-Hydroxy-3-methylbutyl)-1,4-oxazepan-6-ol

4-(2-Hydroxy-3-methylbutyl)-1,4-oxazepan-6-ol

Cat. No.: B6894248
M. Wt: 203.28 g/mol
InChI Key: BEBWZZKOBVLQMM-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-3-methylbutyl)-1,4-oxazepan-6-ol is an organic compound with a complex structure that includes both hydroxyl and oxazepane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-methylbutyl)-1,4-oxazepan-6-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-3-methylbutanal with an appropriate amine to form an intermediate, which is then cyclized to produce the oxazepane ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-methylbutyl)-1,4-oxazepan-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acid chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism by which 4-(2-Hydroxy-3-methylbutyl)-1,4-oxazepan-6-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

4-(2-hydroxy-3-methylbutyl)-1,4-oxazepan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-8(2)10(13)6-11-3-4-14-7-9(12)5-11/h8-10,12-13H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBWZZKOBVLQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1CCOCC(C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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